3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline
Description
3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-15-5-4-10-26(14-15)23-18-11-20(29-2)21(30-3)12-19(18)25-13-22(23)31(27,28)17-8-6-16(24)7-9-17/h6-9,11-13,15H,4-5,10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKRNCOPLBYTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Lacks the piperidine and sulfonyl groups.
6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)quinoline: Lacks the sulfonyl group.
3-((4-Chlorophenyl)sulfonyl)quinoline: Lacks the methoxy and piperidine groups.
Uniqueness
3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound features a complex structure that includes a quinoline core, a sulfonyl group, and a piperidine derivative, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinoline. Its molecular formula is , with a molecular weight of 463.95 g/mol. The presence of the chlorobenzenesulfonyl group enhances the lipophilicity and bioavailability of the molecule, making it suitable for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases like Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission .
- Receptor Modulation : It may also modulate the activity of various receptors involved in neurotransmission and other cellular processes. The piperidine moiety is known to enhance binding affinity to certain receptors, potentially increasing the compound's efficacy.
Anticholinesterase Activity
Recent studies have evaluated the anticholinesterase activity of similar quinoline derivatives. For instance, compounds with structural similarities demonstrated IC50 values ranging from 0.033 μM to 0.177 μM against AChE . While specific data for our compound is limited, these findings suggest a promising potential for similar activity.
Cytotoxicity and Antiproliferative Effects
In vitro studies on related quinoline compounds indicate moderate cytotoxicity against various cancer cell lines. The sulfonyl group may enhance the compound's ability to penetrate cellular membranes, allowing it to exert antiproliferative effects on tumor cells .
Case Studies
- Neuroprotective Effects : In a study focused on neuroprotective agents for Alzheimer's disease, compounds similar in structure to this compound were shown to reduce oxidative stress markers and improve cognitive function in animal models .
- Antimalarial Activity : Quinoline derivatives have been explored as potential antimalarial agents due to their ability to inhibit Plasmodium falciparum growth in vitro. Compounds with similar functional groups were found to exhibit sub-micromolar activity against malaria parasites, suggesting that our compound may also possess similar properties .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
